2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide
Description
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-22(26-15-14-17-8-2-1-3-9-17)16-27-23-18-10-4-5-11-19(18)25(31)28(23)21-13-7-6-12-20(21)24(27)30/h1-13,23H,14-16H2,(H,26,29) |
InChI Key |
GJUOHBGPBIQJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Core Formation via Acid-Catalyzed Heterocyclization
The isoindoloquinazoline core is synthesized through a microwave-assisted, ionic liquid (IL)-supported strategy. A diamine intermediate, such as 3-amino-4-[(alkylamino)methyl]benzoate, undergoes condensation with α-ketobenzoic acid or γ-ketoaliphatic acid in the presence of acetic acid and MgSO₄ under microwave irradiation (80°C, 10–15 min). The reaction proceeds via amidation followed by intramolecular dehydrocyclization, yielding IL-bound isoindoloquinazoline derivatives with 80–85% efficiency.
Key Conditions
-
Catalyst : Acetic acid (5 equiv)
-
Microwave Parameters : 80°C, 10–15 min
-
Solvent : Ethylene dichloride (DCE)
Cleavage and Functionalization
The IL-supported product is cleaved using sodium methoxide in methanol under microwave heating (80°C, 10 min), yielding the free isoindoloquinazoline core. To introduce the N-(2-phenylethyl)acetamide group, the core is functionalized via nucleophilic acyl substitution. Chloroacetyl chloride reacts with 2-phenylethylamine in the presence of triethylamine (Et₃N) in DMF, forming 2-chloro-N-(2-phenylethyl)acetamide. Subsequent coupling with the core’s hydroxyl or amine group under basic conditions (K₂CO₃, DMF) completes the synthesis.
Yield Optimization
Multi-Step Synthesis via Click Chemistry
Quinazoline Intermediate Preparation
2-Phenylquinazolin-4(3H)-one derivatives are synthesized from 2-aminobenzamide and arylaldehydes using Na₂S₂O₅ in DMF at 100°C. Propargyl bromide is then introduced to form 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline under K₂CO₃ catalysis.
Click Reaction with Acetamide Derivative
The N-(2-phenylethyl)acetamide moiety is prepared by reacting 2-phenylethylamine with chloroacetyl chloride in DMF. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the propargyloxyquinazoline and acetamide components. Conditions include CuSO₄, sodium ascorbate, and Et₃N in DMF, yielding the target compound.
Reaction Parameters
-
Catalyst : CuSO₄/sodium ascorbate
-
Solvent : DMF
-
Yield Range : 65–72% (based on analogous triazole-acetamide syntheses)
Metal-Catalyzed C–H Activation Approaches
Cobalt-Catalyzed Direct Amidation
Recent advances in cobalt-catalyzed C–H activation enable direct amidation of the isoindoloquinazoline core. Using Cp*Co(CO)I₂ as a catalyst and dioxazolones as amidating agents, the acetamide group is introduced regioselectively. This one-pot method avoids pre-functionalization of the core.
Optimized Conditions
Iron-Mediated Reductive Cyclization
An Fe/HCl system facilitates reductive cyclization of methyl N-cyano-2-nitrobenzimidates with primary amines, forming diaminoquinazolines. Subsequent acylation with chloroacetyl chloride and 2-phenylethylamine yields the target compound.
Advantages
Comparative Analysis of Methods
| Method | Key Steps | Catalyst System | Yield (%) | Time Efficiency |
|---|---|---|---|---|
| Ionic Liquid/Microwave | Heterocyclization, cleavage | Acetic acid, NaOMe | 75–85 | High (30 min) |
| Click Chemistry | CuAAC coupling | CuSO₄/Na ascorbate | 65–72 | Moderate (24 h) |
| Cobalt-Catalyzed | C–H amidation | Cp*Co(CO)I₂, AgSbF₆ | 48–99 | High (6–12 h) |
| Iron-Mediated | Reductive cyclization | Fe/HCl | 78–95 | Moderate (5 h) |
Chemical Reactions Analysis
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
The pharmacological potential of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide has been investigated in various studies. Key findings include:
- Anticancer Activity : Similar compounds have shown significant antitumor effects against various cancer cell lines. For instance, derivatives with structural similarities have been tested against human tumor cells and exhibited promising results in inhibiting cell growth .
- Mechanism of Action : Interaction studies indicate that this compound may bind effectively to biological targets involved in cancer progression. Its structural complexity allows for multifaceted interactions that could enhance its therapeutic efficacy .
- Antimitotic Properties : Some derivatives have demonstrated high levels of antimitotic activity as reported by the National Cancer Institute (NCI). These compounds were evaluated through established protocols and showed effective inhibition rates against selected cancer cell lines .
Case Studies
Several studies have documented the applications and efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide (PubChem CID: Not specified): This analog replaces the phenylethyl group with an isopropyl moiety and introduces methoxy substituents at positions 9 and 10. The methoxy groups likely enhance solubility but may reduce membrane permeability compared to the unsubstituted parent compound .
[1,2,4]Triazolo[1,5-a]quinazolin-5-ones :
These compounds replace the isoindole moiety with a triazole ring, resulting in a less planar structure. Synthetic routes for triazoloquinazolines require multi-step alkylation and cyclization processes, contrasting with the one-pot synthesis of isoindoloquinazolines .
Side Chain Variations
- N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide: This compound features an imidazo-thiadiazole core linked to an acetamide group.
2-(5-Oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetic acid derivatives :
These analogs incorporate a tetrazole ring, which may improve metabolic stability but complicate synthesis due to unintended cleavage during alkylation steps .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Research Findings and Limitations
- Synthetic Efficiency : The target compound’s one-pot synthesis under catalyst-free conditions offers superior scalability compared to triazoloquinazolines (multi-step) or tetrazoloquinazolines (prone to cleavage) .
- Methoxy-substituted analogs may prioritize solubility over potency .
- Stability : The phenylethylacetamide side chain in the target compound likely improves plasma stability relative to tetrazole-containing derivatives, which degrade under basic conditions .
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide is a member of the isoindole and quinazoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.4 g/mol. The structure features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 350.4 g/mol |
| LogP | 2.5557 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Biological Activities
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that quinazoline derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, compounds in this class have demonstrated GI50 values ranging from 1.20 to 1.80 µM against multiple cancer types .
- The compound's structure may enhance its interaction with target proteins involved in cancer cell growth and survival.
- Antibacterial Properties :
- Enzyme Inhibition :
- Neuroprotective Effects :
In Vitro Studies
A study conducted on various quinazoline derivatives indicated that those with specific functional groups exhibited enhanced cytotoxicity against tumor cells while maintaining low toxicity towards non-tumorigenic cells (MCF-10A) . The results suggested that the structural modifications significantly influence biological activity.
Molecular Docking Analysis
Molecular docking studies have been performed to evaluate the binding affinity of similar compounds to target enzymes such as carbonic anhydrases (hCAs). These studies revealed strong interactions between the compounds and the active sites of hCA IX and XII, suggesting their potential as selective inhibitors .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Monitoring Method |
|---|---|---|---|
| Cyclization | Acetic acid anhydride, reflux | 65–75 | TLC (Rf = 0.4) |
| Amide formation | NaN₃, toluene/water, 80°C | 80–85 | HPLC (>95% purity) |
How can structural ambiguities in this compound be resolved using spectroscopic methods?
Basic Research Focus
Structural confirmation requires a combination of:
- 1H/13C NMR : Assign peaks for the isoindoloquinazoline core (δ 7.2–8.5 ppm for aromatic protons) and phenylethyl acetamide side chain (δ 3.4–4.2 ppm for CH₂ groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 459.14) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (3300 cm⁻¹) .
Advanced Note : For stereochemical resolution, X-ray crystallography is recommended if single crystals are obtainable.
What experimental strategies are used to evaluate its biological activity in cancer models?
Q. Advanced Research Focus
- In vitro screening : Dose-response assays (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., EGFR phosphorylation) .
- Comparative analysis : Benchmark against known quinazoline derivatives (e.g., gefitinib) to identify structural advantages .
Q. Table 2: Representative Anti-Cancer Activity Data
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) | Mechanism Hypothesized |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Gefitinib (8.7 ± 0.9) | EGFR inhibition |
| A549 | 18.9 ± 2.1 | Erlotinib (10.5 ± 1.1) | Apoptosis induction |
How can structure-activity relationships (SAR) guide the optimization of this compound?
Advanced Research Focus
Key SAR insights include:
- Isoindole substitution : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
- Phenylethyl side chain : Bulky substituents (e.g., trifluoromethyl) improve target selectivity but may increase metabolic instability .
- Amide linker : Replacing acetamide with sulfonamide groups alters bioavailability and binding kinetics .
Methodological Approach : Use molecular docking (AutoDock Vina) to predict interactions with EGFR or PARP-1 active sites, followed by synthesis of prioritized analogs .
What analytical methods are critical for assessing stability under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, then quantify degradation products via HPLC-PDA .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal fluid (FaSSIF/FeSSIF) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and measure remaining compound via LC-MS/MS .
How can conflicting data on biological activity be resolved?
Advanced Research Focus
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use reference controls .
- Compound purity : Verify >95% purity via HPLC and eliminate endotoxin contamination .
- Target heterogeneity : Profile genetic mutations (e.g., EGFR status) in cell lines used .
Resolution Strategy : Perform orthogonal assays (e.g., ATP depletion vs. apoptosis markers) and validate in 3D tumor spheroids .
What computational tools are recommended for predicting off-target effects?
Q. Advanced Research Focus
- Pharmit or SwissTargetPrediction : Identify potential off-targets (e.g., kinases, GPCRs) .
- ToxCast/Tox21 databases : Screen for hepatotoxicity or cardiotoxicity risks .
- ADMET prediction : Use QikProp or ADMETLab to estimate permeability (e.g., Caco-2) and CYP450 inhibition .
How can in vivo efficacy be evaluated in preclinical models?
Q. Advanced Research Focus
- Xenograft models : Administer compound (oral/IP) to nude mice bearing patient-derived tumors; monitor tumor volume and body weight .
- Pharmacokinetics : Conduct bioavailability studies (AUC, Cmax, T½) and tissue distribution via LC-MS/MS .
- Toxicology : Assess hematological, hepatic, and renal parameters after 28-day repeated dosing .
What strategies mitigate synthetic challenges in scaling up this compound?
Q. Basic Research Focus
- Continuous flow reactors : Improve reproducibility and reduce reaction times for steps like azide formation .
- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent use .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How can environmental impact be assessed during early-stage development?
Q. Advanced Research Focus
- Environmental fate modeling : Use EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCF) .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna and algae to estimate EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
